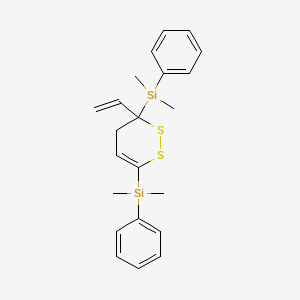
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is a complex organosilicon compound characterized by the presence of a silane core bonded to a 3-ethenyl-3,4-dihydro-1,2-dithiin moiety and two dimethylphenyl groups. This compound is notable for its unique structural features, which include a dithiin ring and vinyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- typically involves the use of organolithium reagents. One common approach is to use an organolithium reagent containing a 5,6-dihydro-1,4-dithiin moiety as a homologating agent. This reagent can be employed in a step-by-step approach or a tandem process to build up the desired compound. The reaction conditions often involve mild temperatures and the use of protective groups to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the organolithium reagent followed by its reaction with appropriate electrophilic species. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can be further functionalized for use in more complex chemical syntheses.
Scientific Research Applications
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- involves its interaction with specific molecular targets and pathways. The dithiin ring and vinyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: This compound shares the dithiin ring structure but lacks the silane core and dimethylphenyl groups.
(3-Vinyl-3,4-dihydro-1,2-dithiine-3,6-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of dimethylphenyl groups.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is unique due to its combination of a silane core, dithiin ring, and vinyl groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
562810-42-8 |
|---|---|
Molecular Formula |
C22H28S2Si2 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[3-[dimethyl(phenyl)silyl]-3-ethenyl-4H-dithiin-6-yl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C22H28S2Si2/c1-6-22(26(4,5)20-15-11-8-12-16-20)18-17-21(23-24-22)25(2,3)19-13-9-7-10-14-19/h6-17H,1,18H2,2-5H3 |
InChI Key |
IWRSXAVOIXRRPY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CCC(SS1)(C=C)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
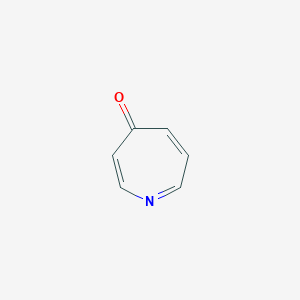

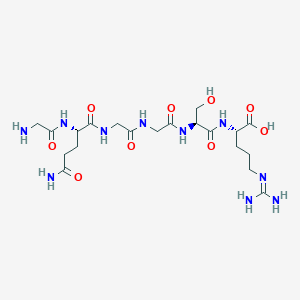
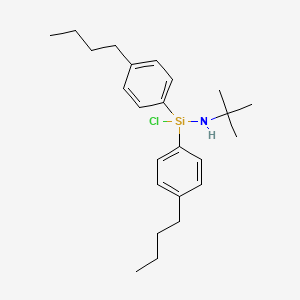
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)

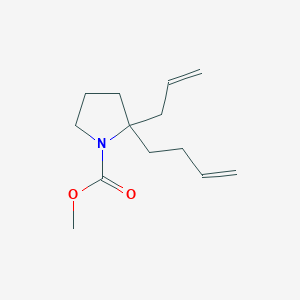

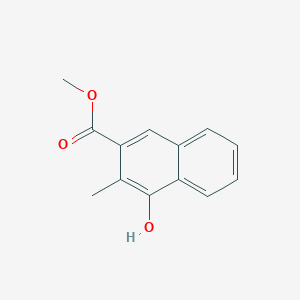
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
